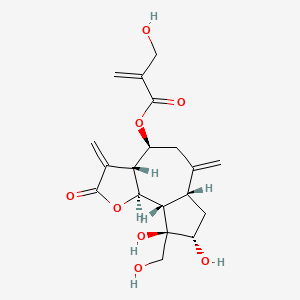
15-Deschloro-15-hydroxychlorojanerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
15-Deschloro-15-hydroxychlorojanerin is a guaianolide sesquiterpene lactone isolated from plant species within the Asteraceae family, particularly genera such as Centaurea, Amberboa, and Rhaponticum . Its structure features a hydroxyl (-OH) substituent at the C15 position, distinguishing it from related chlorinated analogs. Guaianolides like this compound are known for their diverse bioactivities, including anti-inflammatory and cytotoxic properties, which are influenced by structural modifications such as functional group substitutions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C15 Position
The biological and chemical properties of guaianolides are highly sensitive to substituents at the C15 position. Below is a detailed comparison of 15-Deschloro-15-hydroxychlorojanerin with its closest analogs:
Table 1: Structural and Spectral Comparison of C15-Substituted Chlorojanerin Derivatives
Key Observations:
Electronic Effects: The hydroxyl (-OH) group in this compound causes upfield shifts in $ ^1 $H-NMR signals (δ 3.98 and 3.67) compared to the acetoxy (-OAc) derivative, which exhibits downfield shifts (δ 5.03 and 4.22) due to the electron-withdrawing acetyl group .
Biological Implications :
- The acetoxy derivative’s increased lipophilicity may improve membrane permeability, favoring cytotoxicity in certain assays.
- Hydroperoxy (-OOH) variants, such as those found in Centaurea hermannii, are rare and may exhibit unique oxidative reactivity or instability under physiological conditions .
Natural Distribution :
- Hydroxy and methoxy derivatives are widespread in Centaurea species, while hydroperoxy analogs appear restricted to specific taxa like C. hermannii, suggesting evolutionary diversification in biosynthetic pathways .
Functional Group Impact on Stability and Reactivity
- However, it may also reduce metabolic stability due to susceptibility to glucuronidation .
- Acetoxy (-OAc) Group : Introduces steric bulk and ester functionality, which could slow hydrolysis in vivo compared to hydroxyl analogs. This group is often associated with prolonged bioactivity in sesquiterpene lactones.
- Hydroperoxy (-OOH) Group : Likely to participate in redox reactions, generating reactive oxygen species (ROS) that may contribute to pro-apoptotic effects in cancer cells .
Properties
CAS No. |
115334-00-4 |
|---|---|
Molecular Formula |
C19H24O8 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8,9-dihydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C19H24O8/c1-8-4-12(26-17(23)9(2)6-20)14-10(3)18(24)27-16(14)15-11(8)5-13(22)19(15,25)7-21/h11-16,20-22,25H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |
InChI Key |
WXULAPKWBLTYSL-URUZQALBSA-N |
Isomeric SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CO)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3(CO)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















